

Is AR-C67085 commercially available for research?

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Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564

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AR-C67085: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

AR-C67085 is a potent and selective antagonist of the P2Y₁₂ receptor, a key player in ADP-mediated platelet aggregation. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in utilizing **AR-C67085** in their studies.

Commercial Availability

AR-C67085 is commercially available for research purposes from various suppliers.

MedchemExpress and MedKoo Biosciences are among the companies that list this product.^[1]

^[2] It is important to note that some suppliers may offer it through custom synthesis.^[2]

Core Technical Data

AR-C67085 is a synthetic organic compound with the following properties:

Property	Value	Reference
Synonyms	AR-C67085MX, PSB 0413, FPL 67085	[1]
Function	Platelet P2Y12 Receptor Antagonist	[1]
CAS Number	164992-25-0	[2]
Molecular Formula	C ₁₄ H ₂₂ Cl ₂ N ₅ O ₁₂ P ₃ S	[2]
Molecular Weight	648.23 g/mol	[2]
pIC ₅₀	8.60 (for inhibition of ADP-induced platelet aggregation)	[1]
pKB	8.54 (for competitive antagonism of the final extent of ADP-induced platelet aggregation)	[3]
Purity	>98% (refer to supplier's Certificate of Analysis)	[2]
Solubility	Soluble in DMSO	[2]
Storage	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[2]

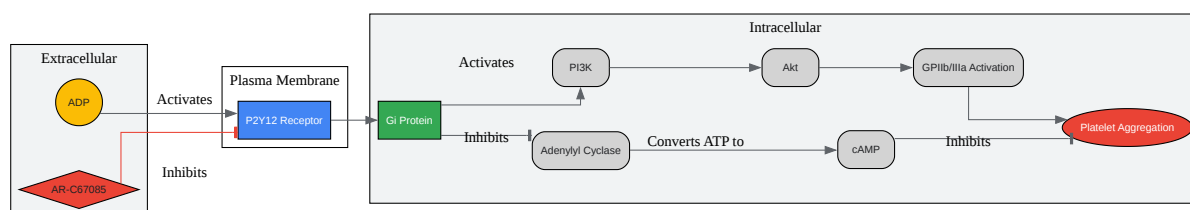
Signaling Pathway of the P2Y12 Receptor

AR-C67085 exerts its effect by blocking the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the G_{ai} subunit.[1][4] Activation of the P2Y12 receptor by its endogenous ligand, adenosine diphosphate (ADP), leads to two primary signaling cascades that promote platelet activation and aggregation:

- Inhibition of Adenylyl Cyclase: The G_{ai} subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] Reduced

cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of actin dynamics and platelet shape change.[1]

- Activation of Phosphoinositide 3-Kinase (PI3K): The G $\beta\gamma$ subunits activate PI3K, which in turn activates Akt (Protein Kinase B).[1] This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor, increasing its affinity for fibrinogen and ultimately leading to platelet aggregation.[1]



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P2Y12 receptor signaling pathway and the inhibitory action of **AR-C67085**.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of **AR-C67085** to inhibit platelet aggregation induced by ADP.

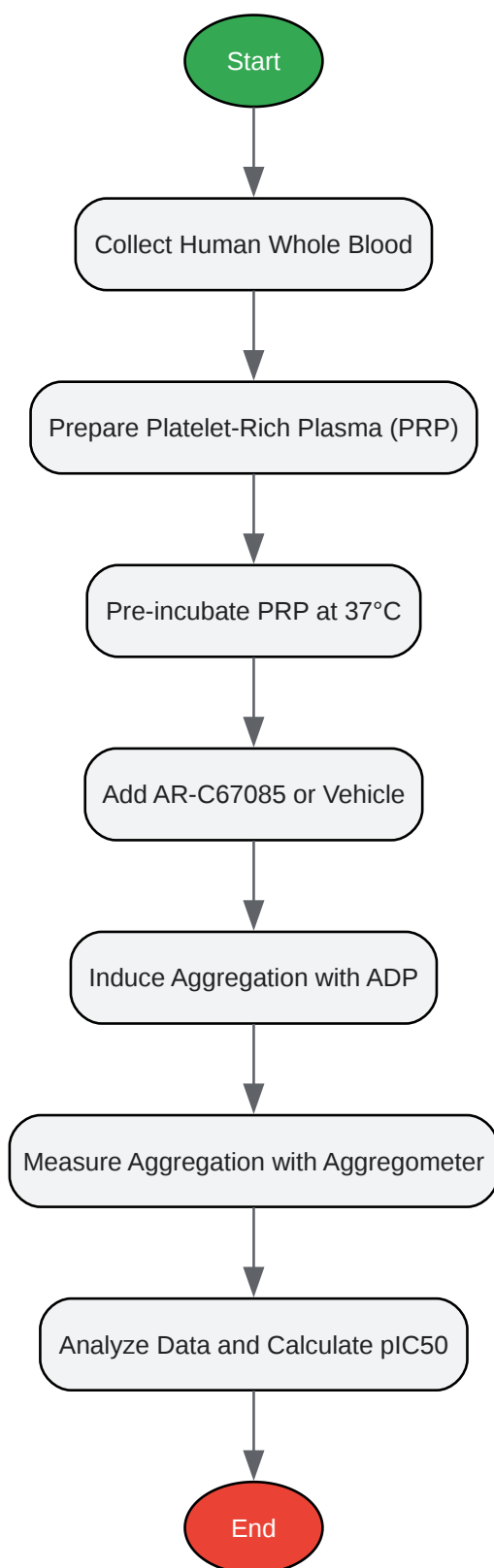
Materials:

- Freshly drawn human whole blood collected in tubes containing an anticoagulant (e.g., heparin).
- Platelet-rich plasma (PRP) prepared by centrifugation.
- Adenosine diphosphate (ADP) solution.

- **AR-C67085** stock solution (dissolved in DMSO).
- Saline solution (0.85%).
- Platelet aggregometer.

Procedure:

- Prepare PRP by centrifuging whole blood at a low speed.
- Dilute the PRP with an equal volume of saline solution.
- Pre-incubate the diluted PRP samples at 37°C for 10 minutes.
- Add varying concentrations of **AR-C67085** or vehicle (DMSO) to the PRP samples and incubate for a specified time (e.g., 3 minutes) at 37°C.[\[5\]](#)
- Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).[\[5\]](#)
- Record the aggregation curves using a platelet aggregometer.
- Analyze the data to determine the extent of inhibition by **AR-C67085**. The pIC₅₀ value can be calculated from the dose-response curve.



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Workflow for an ADP-induced platelet aggregation assay.

Adenylyl Cyclase Activity Assay

This assay can be used to confirm the mechanism of action of **AR-C67085** by measuring its effect on adenylyl cyclase activity.

Materials:

- Platelet membrane preparations or cells expressing the P2Y₁₂ receptor.
- **AR-C67085**.
- ADP.
- ATP, including a radiolabeled version (e.g., [α -³²P]ATP) for radioactive assays or fluorescent probes for fluorometric assays.
- Assay buffer containing Mg²⁺.
- Phosphodiesterase inhibitor (e.g., theophylline).
- Scintillation counter or fluorometer.

Procedure (General Outline):

- Prepare platelet membranes or cultured cells.
- Pre-incubate the membranes/cells with **AR-C67085** or vehicle.
- Add ADP to stimulate the P2Y₁₂ receptor.
- Initiate the enzymatic reaction by adding ATP (and the tracer).
- Incubate for a defined period at a controlled temperature (e.g., 30°C).
- Stop the reaction.
- Separate the newly synthesized cAMP from unreacted ATP. This can be achieved using column chromatography (e.g., Dowex and Alumina columns) or other methods.[\[6\]](#)[\[7\]](#)

- Quantify the amount of cAMP produced using a scintillation counter or fluorometer.[8][9]
- Compare the cAMP levels in the presence and absence of **AR-C67085** to determine its inhibitory effect on the ADP-mediated suppression of adenylyl cyclase.

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